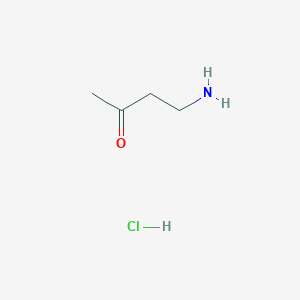

4-Aminobutan-2-one hydrochloride

Description

Significance and Role as a Key Synthetic Intermediate in Modern Organic Chemistry

The importance of 4-Aminobutan-2-one (B1611400) hydrochloride in organic synthesis stems from its identity as a versatile building block. The presence of two distinct reactive sites—a nucleophilic amino group and an electrophilic carbonyl group—within the same four-carbon chain allows for a range of chemical transformations. This dual functionality makes it an ideal precursor for the synthesis of various heterocyclic systems, which are core scaffolds in many medicinal compounds. mdpi.com

While specific, extensively documented applications in named reactions are still emerging in readily available scientific literature, the inherent chemical nature of 4-Aminobutan-2-one hydrochloride positions it as a prime candidate for classical condensation reactions. For instance, its structure is well-suited for participation in reactions like the Paal-Knorr synthesis for the formation of substituted pyrroles or the Hantzsch pyridine (B92270) synthesis. In these contexts, the amine and ketone functionalities can react intramolecularly or with other reagents to form the desired heterocyclic rings. The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material in a laboratory setting.

Structural Characteristics and Fundamental Reactivity Principles Governing Chemical Transformations

The chemical behavior of this compound is dictated by its structural and electronic properties. The molecule consists of a four-carbon chain with a primary amino group at the 4-position and a ketone at the 2-position. The hydrochloride salt is formed by the protonation of the basic amino group.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | nih.govsigmaaldrich.com |

| Molecular Weight | 123.58 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 21419-24-9 | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

The reactivity of this compound is characterized by the interplay of its two functional groups:

The Amino Group (-NH₂): As a primary amine, this group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. In its protonated form as the hydrochloride salt, its nucleophilicity is reduced, but it can be readily deprotonated in situ using a base to unleash its reactive potential.

The Carbonyl Group (C=O): The ketone functionality provides an electrophilic carbon center that is susceptible to attack by nucleophiles. This allows for reactions such as reductions to form the corresponding alcohol (4-aminobutan-2-ol), additions of organometallic reagents, and condensations with amines or other nucleophiles.

This bifunctionality is the cornerstone of its utility in constructing cyclic molecules. For example, in a potential intramolecular cyclization, the amino group could attack the carbonyl carbon to form a cyclic imine or enamine, which could then be a key intermediate in the synthesis of various five- or six-membered nitrogen-containing heterocycles.

Furthermore, commercial sources describe this compound as a reagent that can act as an electrophile in the formation of β-unsaturated sulfides and sulfones.

Interactive Data Table: Physicochemical Properties of this compound

Below is an interactive table summarizing key physicochemical properties of this compound, with data compiled from reputable chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 4-aminobutan-2-one;hydrochloride | nih.gov |

| SMILES | CC(=O)CCN.Cl | sigmaaldrich.com |

| InChI | 1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H | nih.govsigmaaldrich.com |

| InChIKey | CRYWPNCOLVABFJ-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Molar Mass | 123.5813 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYWPNCOLVABFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92901-20-7 | |

| Record name | 4-aminobutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminobutan 2 One Hydrochloride

Established Retrosynthetic Strategies and Precursor Compounds

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves mentally breaking bonds (disconnections) to identify potential precursor molecules, known as synthons, and their real-world chemical equivalents. amazonaws.comyoutube.com For a molecule like 4-aminobutan-2-one (B1611400), key disconnections are typically made at the carbon-nitrogen bond or adjacent to the carbonyl group, suggesting precursors such as butanone or butanol derivatives. youtube.comchadsprep.com

Condensation Reactions in 4-Aminobutan-2-one Hydrochloride Formation

Condensation reactions, which form a larger molecule from smaller units with the concurrent loss of a small molecule like water, are fundamental in nitrogen-containing compound synthesis. nih.gov The formation of an imine or enamine from a primary amine and a ketone is a classic example of this reaction type. While direct synthesis of 4-aminobutan-2-one via condensation is less documented, analogous reactions highlight the utility of this approach. For instance, the related compound 4-amino-2-hydroxymethyl-1-butanol undergoes condensation with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide in the presence of sodium bicarbonate. This reaction proceeds at reflux temperature in ethanol (B145695) to form a new carbon-nitrogen bond, demonstrating how amino-alcohol precursors can be effectively utilized in building more complex molecules through condensation pathways. The mechanism for such amine oxidations can involve an initial condensation with a quinone, followed by a 1,5-proton shift to generate an imine intermediate. nih.gov

Conversion Pathways from Cyclopropanediamine Derivatives to 4-Aminobutan-2-one

A notable and specific pathway involves the ring-opening of cyclopropane (B1198618) derivatives. Research has shown that 1-methyl-r-1,t-2-cyclopropanediamine undergoes an autocatalytic conversion to form 4-aminobutan-2-one. lookchem.com This transformation occurs in aqueous buffer solutions with a pH ranging from 6.5 to 10, indicating a sophisticated rearrangement pathway from a strained three-membered ring to a linear four-carbon backbone. lookchem.com This method represents an advanced strategy that leverages the inherent ring strain of the cyclopropane precursor to drive the formation of the desired butanone structure.

Preparative Routes from Related Butanone and Butanol Precursors

Synthesizing 4-aminobutan-2-one from precursors that already contain the four-carbon chain is a common and logical strategy.

From Butanone Precursors: A direct method involves the amination of 2-butanone. This approach typically requires high temperature and pressure in the presence of a suitable catalyst to introduce the amino group onto the butanone skeleton. 4-amino-2-butanone serves as a key intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. lookchem.com

From Butanol Precursors: Multi-step syntheses often commence from butanol derivatives. One studied method is the gas-phase catalytic dehydrogenation of 1,3-butanediol (B41344). osti.gov Using copper-containing catalysts, this reaction can achieve up to 90% selectivity for 4-hydroxy-2-butanone (B42824), a direct precursor that would subsequently require amination to yield the final product. osti.gov

Another route involves the synthesis of the related compound, 4-amino-1-butanol (B41920). wikipedia.org This can be prepared from starting materials like 2-(4-Hydroxybutyl)-2H-isoindole-1,3-dione or by the reduction of appropriate nitrile or amide precursors using powerful reducing agents like Lithium Aluminium Hydride in a solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.comgoogle.com The resulting 4-amino-1-butanol could then be selectively oxidized to afford 4-aminobutan-2-one.

A novel synthesis for 4-amino-2-hydroxymethyl-1-butanol, a key intermediate for antiviral drugs, starts from 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate. This undergoes conversion to an azido (B1232118) intermediate, which is then reduced via hydrogenation using a Palladium on carbon (Pd/C) catalyst to give the amino-butanol in excellent yield.

Regioselective Synthesis of this compound

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule when multiple positions are available. In the synthesis of 4-aminobutan-2-one, achieving the correct arrangement of the amino group at C-4 and the ketone at C-2 is paramount. The choice of starting material often predetermines the regiochemical outcome.

For example, starting a synthesis from 1,3-butanediol inherently places oxygen functionalities at the 1- and 3-positions. osti.gov Subsequent dehydrogenation preferentially oxidizes the secondary alcohol at C-3 to a ketone (re-numbered to C-2 in the product, 4-hydroxy-2-butanone), demonstrating kinetic control. osti.gov Similarly, the ring-opening of 1-methyl-r-1,t-2-cyclopropanediamine is highly regioselective, yielding the 4-amino-2-one structure specifically. lookchem.com Advanced methods, such as the metal-free decarboxylative amination of allenols to produce 2-amino-1,3-dienes, also show excellent regioselectivity, illustrating a guiding principle in modern organic synthesis. researchgate.net

Stereoselective Synthesis of this compound and its Chiral Derivatives

While 4-aminobutan-2-one is an achiral molecule, stereoselective methods are crucial for preparing its chiral derivatives, which are valuable in medicinal chemistry. Stereoselective synthesis controls the three-dimensional arrangement of atoms, producing a specific stereoisomer. nih.gov

Asymmetric Synthesis Approaches Employing Chiral Catalysts

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product with high enantiomeric excess (ee). nih.gov This approach is a cornerstone of modern synthesis.

Organocatalysis: Proline, a naturally occurring chiral amino acid, is an effective catalyst for asymmetric reactions. youtube.com It can catalyze aldol (B89426) and Mannich reactions, which form carbon-carbon and carbon-nitrogen bonds, respectively, with high stereocontrol. youtube.com The mechanism involves the formation of a chiral enamine intermediate from the catalyst and a ketone, which then attacks an electrophile through a highly organized, cyclic transition state, directing the formation of a specific stereoisomer. youtube.com Another class of powerful organocatalysts are imidazolidinones, developed by MacMillan, which activate α,β-unsaturated aldehydes towards enantioselective cycloadditions by forming a chiral iminium ion. youtube.com

Metal-Based and Biocatalysis: Chiral metal complexes are widely used for asymmetric hydrogenations and reductions. For instance, rhodium-DIPAMP and ruthenium-BINAP complexes are classic examples used to hydrogenate enamines or related substrates to produce chiral amines with high enantioselectivity. youtube.com For the reduction of ketones, the Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst and a borane (B79455) source to convert a ketone into a specific enantiomer of an alcohol. youtube.com This would be applicable to an unsaturated ketone precursor of a 4-aminobutan-2-one derivative. youtube.com Furthermore, biocatalysts like ketoreductases (KREDs) are increasingly used for their exceptional selectivity, as demonstrated in the highly trans-diastereoselective reduction of a substituted cyclobutanone. nih.gov

| Catalyst Type | Example Catalyst / System | Reaction Type | Chiral Product Class | Source(s) |

| Organocatalyst | L-Proline | Aldol / Mannich Reaction | Chiral β-hydroxy ketones / β-amino ketones | youtube.com |

| Organocatalyst | MacMillan Imidazolidinone | Diels-Alder Cycloaddition | Chiral cyclic compounds | youtube.com |

| Organocatalyst | (R)-3,3'-Ph₂-BINOL | Asymmetric Allylation | Chiral Homoallylic Amines | nih.gov |

| Metal Catalyst | Rhodium-DIPAMP / Ruthenium-BINAP | Asymmetric Hydrogenation | Chiral Amines | youtube.com |

| Metal Catalyst | CBS Catalyst (Chiral Oxazaborolidine) + BH₃ | Asymmetric Reduction | Chiral Alcohols | youtube.com |

| Biocatalyst | Ketoreductase (KRED) | Asymmetric Ketone Reduction | Chiral Alcohols | nih.gov |

Biocatalytic Pathways for Enantioselective Production of 4-Aminobutan-2-ol (B1584018) Hydrohalides

The production of enantiomerically pure 4-aminobutan-2-ol is a critical step, as its chirality can be transferred to the final product. Biocatalysis has emerged as a powerful tool for this purpose, offering high enantioselectivity under mild reaction conditions. Enzymes such as transaminases, amine dehydrogenases, and lipases are instrumental in these transformations. The resulting chiral amino alcohol can then be converted to its hydrohalide salt, such as 4-aminobutan-2-ol hydrochloride, through treatment with the corresponding hydrohalic acid.

Transaminases (TAs) are widely used for the synthesis of chiral amines from prochiral ketones. nih.govworktribe.com In the context of 4-aminobutan-2-ol, a ω-transaminase could be employed to catalyze the asymmetric amination of 4-hydroxy-2-butanone. These enzymes, dependent on pyridoxal (B1214274) 5'-phosphate (PLP), transfer an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the ketone substrate. worktribe.com The choice of a suitable (R)- or (S)-selective transaminase is crucial for obtaining the desired enantiomer of 4-aminobutan-2-ol. For instance, a novel (R)-selective transaminase from Actinobacteria sp. has been successfully used for the biosynthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone, demonstrating the potential for producing related chiral amino alcohols. researchgate.net

Amine dehydrogenases (AmDHs) offer another efficient route for the synthesis of chiral amines. frontiersin.org These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) as the amine source, which is highly atom-economical. frontiersin.org Several wild-type AmDHs have demonstrated high efficiency and stereoselectivity in the synthesis of short-chain chiral amino alcohols. frontiersin.org For example, the synthesis of (3S)-3-aminobutan-2-ol has been achieved with excellent enantiomeric excess (ee) using AmDHs from various microbial sources. frontiersin.org A study on native AmDHs showed that enzymes from Cfus, Msme, and MATOU could produce (3S)-3-aminobutan-2-ol with ee values of 98.8%, 99.2%, and 99.4% respectively. frontiersin.org

Lipases are another class of enzymes utilized in the enantioselective synthesis of chiral alcohols, primarily through the kinetic resolution of racemic mixtures. nih.govnih.gov In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. mdpi.com The enantioselectivity of lipases can be influenced by the choice of enzyme, solvent, and acyl donor. nih.gov

The following table summarizes the use of various biocatalysts for the production of chiral amino alcohols related to 4-aminobutan-2-ol.

| Biocatalyst Type | Substrate | Product | Key Performance Metrics |

| (R)-Transaminase | 4-hydroxy-2-butanone | (R)-3-amino-1-butanol | High conversion and enantioselectivity |

| Amine Dehydrogenase (MsmeAmDH) | 3-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 99.2% ee |

| Lipase (Amano PS) | Racemic 4-arylthio-2-butanols | (R)-4-arylthio-2-butyl acetate | High enantiomeric excess |

Innovative and Sustainable Synthetic Routes to this compound

The development of innovative and sustainable synthetic routes is a central theme in modern chemistry, driven by the need to minimize environmental impact and improve economic viability. This section explores the application of green chemistry principles and process optimization in the synthesis of this compound.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can be achieved through several strategies.

The use of biocatalysis, as discussed in section 2.3.2, is a prime example of a green chemistry approach. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. nih.gov They also exhibit high selectivity, which minimizes the formation of byproducts and simplifies purification processes. nih.gov The use of whole-cell biocatalysts can further enhance sustainability by eliminating the need for costly enzyme purification. researchgate.net

Another key principle of green chemistry is the use of renewable feedstocks. While not extensively reported for this compound specifically, research into producing chemical building blocks from biomass is a growing field.

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is also a green chemistry strategy. dtu.dk This can involve the use of continuous flow reactors, which can offer better control over reaction parameters, improved heat and mass transfer, and reduced reaction times compared to traditional batch processes. dtu.dk The integration of reaction and separation steps, such as in reactive distillation or membrane bioreactors, can further enhance process efficiency and reduce waste. dtu.dk

The choice of solvents is another critical aspect of green chemistry. The development of syntheses that use water or other environmentally benign solvents, or even solvent-free conditions, is highly desirable. For instance, a study on the synthesis of 4-aminoantipyrine (B1666024) Schiff bases demonstrated an eco-friendly procedure under solvent-free conditions. nih.gov

Process optimization is crucial for making a synthetic route economically viable and scalable. This involves systematically studying the effect of various reaction parameters on efficiency and yield and identifying the optimal conditions.

In the context of biocatalytic syntheses, key parameters to optimize include temperature, pH, substrate concentration, enzyme loading, and the choice of co-solvent and co-factor regeneration system. nih.govresearchgate.net For example, in the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol, optimization of the fermentation medium and bioconversion conditions led to a significant increase in product concentration. nih.gov A fed-batch strategy, where the substrate is added incrementally, can often overcome substrate inhibition and lead to higher product titers. nih.gov

For chemical synthesis steps, optimization may involve screening different catalysts, reagents, solvents, and reaction times and temperatures. nih.gov Orthogonal design is a statistical method that can be used to efficiently explore the effects of multiple variables on a reaction outcome. nih.gov

The following table provides examples of process optimization parameters for related chemical and biocatalytic transformations.

| Transformation | Optimized Parameters | Outcome |

| Asymmetric reduction of 4-hydroxy-2-butanone | pH, temperature, co-substrate concentration, fed-batch substrate addition | Increased product concentration to 38.3 g/L with 85.1% yield nih.gov |

| Synthesis of levobupivacaine (B138063) hydrochloride | Solvent type, base, reaction time, temperature | Yield of 93% and purity of 99.12% in the substitution step nih.gov |

| Lipase-catalyzed kinetic resolution | Enzyme loading, temperature, solvent-free system | 89.41% yield of the desired amide |

Chemical Reactivity and Mechanistic Investigations of 4 Aminobutan 2 One Hydrochloride

Nucleophilic Reactivity of the Amino Functionality in 4-Aminobutan-2-one (B1611400) Hydrochloride

The primary amino group in 4-aminobutan-2-one is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. In its hydrochloride salt form, the amine is protonated to form an ammonium (B1175870) salt. For the amine to exhibit its nucleophilic character, it typically requires deprotonation by a base. Once deprotonated, the free amine can participate in a variety of reactions.

Common reactions involving the nucleophilic amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form new C-N bonds.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The reactivity of the amino group can be influenced by steric hindrance and the electronic nature of the substituents on the electrophile.

Electrophilic Character of the Carbonyl Group in 4-Aminobutan-2-one Hydrochloride

The carbonyl group in 4-aminobutan-2-one possesses a significant electrophilic character. libretexts.orglibretexts.org The carbon atom of the carbonyl is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This polarity is a defining feature of carbonyl chemistry. libretexts.orglibretexts.org

Key reactions highlighting the electrophilic nature of the carbonyl group include:

Nucleophilic Addition: Addition of nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides (in the Wittig reaction).

Reduction: Reduction to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me

Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively.

Acetal and Ketal Formation: Reaction with alcohols under acidic conditions.

The electrophilicity of the carbonyl carbon is a fundamental aspect of its reactivity, driving a wide array of important chemical transformations. libretexts.org

Intramolecular Cyclization Reactions Involving this compound

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for the possibility of intramolecular cyclization. Under appropriate conditions, the amino group can attack the carbonyl carbon, leading to the formation of a cyclic product.

For 4-aminobutan-2-one, an intramolecular reaction between the amino group at the 4-position and the carbonyl group at the 2-position would lead to the formation of a five-membered ring. This type of reaction is often promoted by either acid or base catalysis. The resulting cyclic product would be a substituted pyrrolidine (B122466) derivative. The efficiency of such cyclizations can be influenced by factors such as reaction conditions and the presence of substituents on the carbon backbone. While specific studies on the intramolecular cyclization of 4-aminobutan-2-one itself are not extensively detailed in the provided results, the concept is a well-established principle in organic chemistry for molecules containing complementary reactive functional groups. A related example is the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which proceeds via an intramolecular nucleophilic attack. nih.gov

Intermolecular Condensation and Coupling Reactions of this compound

This compound can participate in various intermolecular condensation and coupling reactions, leveraging the reactivity of both its amino and carbonyl functionalities. These reactions are crucial for the synthesis of more complex molecules.

Examples of such reactions include:

Aldol (B89426) Condensation: The carbonyl group has α-hydrogens that can be deprotonated to form an enolate. This enolate can then react with another molecule of 4-aminobutan-2-one or a different carbonyl compound in an aldol condensation reaction to form β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) from another molecule to form amide bonds. This is a fundamental reaction in peptide synthesis.

Pictet-Spengler Reaction: While a classical Pictet-Spengler reaction involves a β-arylethylamine and an aldehyde or ketone, analogous reactions involving the amino group of 4-aminobutan-2-one and a suitable carbonyl partner could potentially lead to the formation of heterocyclic structures.

These intermolecular reactions significantly expand the synthetic utility of this compound, allowing for the construction of a wide array of molecular architectures.

Pathways Leading to Key Functional Group Interconversions from this compound

The amino and carbonyl groups of this compound can be transformed into a variety of other functional groups through well-established synthetic methodologies. fiveable.meyoutube.com These interconversions are fundamental in multistep organic synthesis. fiveable.me

Transformations of the Amino Group:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Primary Amine | Acyl Halide/Anhydride | Amide |

| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |

| Primary Amine | NaNO₂, HCl | Diazonium Salt (unstable) |

Transformations of the Carbonyl Group:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Ketone | R-MgX (Grignard) | Tertiary Alcohol |

| Ketone | H₂N-OH | Oxime |

| Ketone | R-NH₂ | Imine |

| Ketone | Br₂, H₃O⁺ | α-Haloketone |

| Ketone | Wolff-Kishner (H₂NNH₂, KOH) or Clemmensen (Zn(Hg), HCl) | Alkane |

These functional group interconversions allow chemists to strategically modify the structure of 4-aminobutan-2-one to access a diverse range of target molecules. fiveable.me

Detailed Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Kinetic Analysis of this compound Transformations

Kinetic studies provide quantitative insights into reaction rates, allowing for the determination of rate laws and the elucidation of reaction mechanisms. For reactions involving 4-aminobutan-2-one, kinetic analysis can help to understand the relative rates of competing pathways, such as nucleophilic attack at the carbonyl versus reaction at the amino group.

For instance, in a reaction where both the amino and carbonyl groups can react, the rate of the reaction will depend on the concentration of the reactants and potentially a catalyst. The rate law can be expressed as:

Rate = k[4-Aminobutan-2-one][Reactant B]^n

Where:

k is the rate constant.

[4-Aminobutan-2-one] and [Reactant B] are the concentrations of the reactants.

n is the order of the reaction with respect to Reactant B.

By systematically varying the concentrations of the reactants and monitoring the reaction progress over time (e.g., using spectroscopy or chromatography), the rate constant and the order of the reaction can be determined. This information is vital for understanding the transition state of the rate-determining step and for optimizing reaction conditions to favor the desired product.

Role of Acid-Base Catalysis in this compound Reactivity

Acid-base catalysis is fundamental to the reactivity of 4-Aminobutan-2-one. The compound itself contains both a Brønsted-Lowry acid (the ammonium group) and a Brønsted-Lowry base (the carbonyl oxygen). The presence of the hydrochloride salt ensures that the amino group is protonated, which generally renders it less nucleophilic. However, an equilibrium exists in solution where a small fraction of the deprotonated, free amine is present.

The general mechanism for the acid-catalyzed intramolecular cyclization of an amino ketone, which is applicable here, involves several key steps that are influenced by acid-base equilibria. masterorganicchemistry.comlibretexts.org The reaction is typically initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While the primary amine in this compound is mostly in its protonated, non-nucleophilic form, the small amount of the free amine in equilibrium is sufficient to initiate the reaction. masterorganicchemistry.com

The general steps in the acid-catalyzed intramolecular cyclization are:

Protonation of the Carbonyl Group: An acid catalyst (which can be an external acid or another protonated amine) donates a proton to the carbonyl oxygen.

Nucleophilic Attack: The lone pair of the free primary amine attacks the now more electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate. This can be facilitated by solvent molecules. youtube.com

Dehydration: The hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water).

Elimination: The departure of a water molecule leads to the formation of a cyclic iminium ion.

Deprotonation: A base (such as a water molecule or the conjugate base of the acid catalyst) removes a proton to yield the final cyclic imine product. masterorganicchemistry.comlibretexts.org

Investigation of Intermediates and Transition States

The key intermediates in the acid-catalyzed intramolecular cyclization of this compound are proposed to be:

Protonated Ketone: The initial intermediate where the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon.

Hemiaminal (Carbinolamine): Formed after the intramolecular nucleophilic attack of the amine on the carbonyl carbon. This is a tetrahedral intermediate. Computational studies on imine formation suggest that the formation of the carbinolamine can be the rate-limiting step. acs.org

Protonated Hemiaminal: The hemiaminal intermediate with its hydroxyl group protonated, preparing it to leave as a water molecule.

Cyclic Iminium Ion: A five-membered ring containing a positively charged nitrogen double-bonded to a carbon. This is a key electrophilic intermediate.

Δ¹-Pyrroline Derivative: The final neutral product after deprotonation of the cyclic iminium ion. For 4-aminobutan-2-one, this would likely be a derivative of 2-methyl-Δ¹-pyrroline. The formation of pyrroline (B1223166) structures from precursors like glutamic acid and ornithine is a known biochemical pathway. frontiersin.orgnih.govnih.gov

The transition states would correspond to the energy maxima between these intermediates. For example, a significant energy barrier is associated with the dehydration of the protonated hemiaminal to form the cyclic iminium ion. Computational studies on imine formation have shown that this barrier can be substantial. acs.org The geometry of the transition state for the initial ring-closing step would involve the nitrogen atom approaching the carbonyl carbon at an angle that allows for optimal orbital overlap.

Table of Plausible Reaction Intermediates and Products

| Step | Reactant | Intermediate/Transition State | Product of Step |

| 1 | 4-Aminobutan-2-one | Protonation of Carbonyl | Protonated 4-Aminobutan-2-one |

| 2 | Protonated 4-Aminobutan-2-one (in equilibrium with free amine) | Intramolecular Nucleophilic Attack | Hemiaminal Intermediate |

| 3 | Hemiaminal Intermediate | Proton Transfer | Protonated Hemiaminal |

| 4 | Protonated Hemiaminal | Dehydration | Cyclic Iminium Ion |

| 5 | Cyclic Iminium Ion | Deprotonation | Cyclic Imine (e.g., 2-methyl-Δ¹-pyrroline) |

{"result":"1. Applications of this compound as a Versatile Building Block in Complex Chemical Architectures \n\nthis compound is a valuable and versatile building block in organic synthesis, particularly in the construction of complex chemical architectures. Its bifunctional nature, possessing both a primary amine and a ketone, allows for a wide range of chemical transformations, making it a key precursor for various nitrogen-containing heterocyclic systems, chiral molecules, and intermediates in total synthesis. biosynth.com\n\n1.1. Synthesis of Nitrogen-Containing Heterocyclic Systems \n\nThe dual reactivity of this compound makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in pharmaceuticals and other biologically active compounds. nih.gov\n\n1.1.1. Pyrrolidine and Pyrrolidinone Derivatives from this compound \n\nThe synthesis of pyrrolidine rings, a common motif in many biologically active compounds, can be achieved using this compound. nih.govnih.gov Although direct examples of using this compound for pyrrolidine synthesis are not extensively detailed in the provided results, the analogous reactivity of similar aminobutanals and their derivatives strongly suggests its utility. For instance, 2-(pyrazolyl)pyrrolidines have been successfully synthesized from related 4-aminobutanal (B194337) derivatives through an acid-catalyzed intramolecular imination followed by nucleophilic trapping. researchgate.net This type of reaction highlights the potential for this compound to undergo similar intramolecular cyclization to form pyrrolidine or pyrrolidinone structures. The general strategy often involves the in situ formation of a cyclic iminium ion from a 4-aminobutanal equivalent, which is then trapped by a nucleophile to yield the substituted pyrrolidine. researchgate.net\n\n1.1.2. Piperidine (B6355638) and Piperidone Scaffolds Utilizing this compound as Precursor \n\nWhile the direct use of this compound in the synthesis of piperidine and piperidone scaffolds is not explicitly detailed in the provided search results, the construction of these six-membered rings often involves precursors that can be conceptually related. For example, multicomponent reactions have been developed for the synthesis of complex piperidone scaffolds. researchgate.net These reactions often involve the combination of an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile. researchgate.net The development of efficient and practical asymmetric synthetic methods for pharmaceutically important chiral piperidines is an active area of research. nih.gov A regiospecific and enantioselective cyclizative aminoboration using a copper catalyst has been developed to produce 2,3-cis-disubstituted piperidines. nih.govresearchgate.net\n\n1.1.3. Acridine (B1665455) Framework Construction Incorporating this compound Derived Moieties \n\nThe acridine scaffold is a significant nitrogen-containing heterocyclic system with various therapeutic applications. nih.gov While a direct one-step synthesis of acridines from this compound is not described, moieties derived from it can be incorporated into the acridine framework. For instance, in the multi-step synthesis of antiplasmodial 4-aminoacridines, a related compound, 4-aminobutan-1-ol, is used to introduce a side chain onto the acridine core. nih.gov This demonstrates the principle of using aminoalkyl building blocks in the functionalization of acridine systems. The ability of the acridine structure to intercalate with DNA is a key aspect of its biological activity. nih.gov\n\n1.1.4. Formation of Other Diverse Heterocyclic Systems \n\nThe versatility of this compound extends to the synthesis of other heterocyclic systems beyond pyrrolidines, piperidines, and acridines. Its potential as a precursor is highlighted by the diverse reactions of similar bifunctional molecules. Multicomponent reactions, in particular, offer a powerful strategy for generating chemical complexity and accessing a wide range of heterocyclic scaffolds. researchgate.net For example, three-component heterocyclizations have been used to synthesize isoxazolo[5,4-b]quinolinones and tetrahydroxanthenones. researchgate.net\n\n1.2. Construction of Chiral Molecules and Enantiomerically Enriched Compounds \n\nthis compound can serve as a precursor for the synthesis of chiral molecules and enantiomerically enriched compounds. The ketone and amine functionalities provide handles for asymmetric transformations. For instance, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.gov This enzymatic approach highlights the potential for converting the ketone in 4-aminobutan-2-one to a chiral secondary alcohol with a defined stereochemistry. Furthermore, phosphine-catalyzed asymmetric [3+2] annulation reactions have been developed to synthesize highly functionalized chiral pyrrolidine derivatives with excellent diastereoselectivity and enantioselectivity. researchgate.net\n\n1.3. Strategic Integration in Total Synthesis Efforts of Complex Organic Structures \n\nThe utility of building blocks like this compound is critical in the total synthesis of complex natural products and other organic structures. While specific examples of its direct use in a completed total synthesis are not provided in the search results, the synthesis of key chiral intermediates for pharmaceuticals demonstrates its strategic importance. For example, a copper-catalyzed asymmetric cyclizative aminoboration has been employed to synthesize key chiral intermediates of avacopan (B605695) and L-733,060, both of which contain a piperidine ring. nih.govresearchgate.net This underscores the role of such building blocks in providing access to crucial fragments of larger, more complex molecules.\n\n### Table of Compounds \n\n| Compound Name |\n| :--- |\n| this compound |\n| 2-(Pyrazolyl)pyrrolidines |\n| Pyrrolidine |\n| Pyrrolidinone |\n| Piperidine |\n| Piperidone |\n| Acridine |\n| 4-Aminoacridines |\n| 4-Aminobutan-1-ol |\n| Isoxazolo[5,4-b]quinolinones |\n| Tetrahydroxanthenones |\n| Avacopan |\n| L-733,060 |\n| 4-Aminobutanal |\n| 2,3-cis-disubstituted piperidines |\n| Chiral amino alcohols |\n| Chiral pyrrolidine derivatives |\n\n"}

Applications of 4 Aminobutan 2 One Hydrochloride As a Versatile Building Block in Complex Chemical Architectures

Development of Chiral Ligands and Organocatalysts Derived from 4-Aminobutan-2-one (B1611400) Hydrochloride

The synthesis of effective chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules. The structure of 4-aminobutan-2-one hydrochloride, containing both a nucleophilic amino group and an electrophilic carbonyl group, suggests its potential as a scaffold for creating such chiral molecules.

Theoretically, the primary amine could be a starting point for the introduction of chirality. For instance, reaction with a chiral auxiliary could be followed by transformations of the ketone functionality. Subsequent removal of the auxiliary would, in principle, yield a chiral derivative. Another conceptual approach involves the enantioselective reduction of the ketone to a chiral alcohol, followed by derivatization of the amino group to construct a ligand framework.

However, a thorough search of the scientific literature does not provide concrete examples or detailed research findings where this compound has been explicitly utilized as the starting material for the synthesis of well-defined chiral ligands or organocatalysts that have been subsequently applied in asymmetric catalysis. While many general methods exist for the synthesis of chiral ligands and organocatalysts from various precursors, a direct and documented synthetic lineage from this compound is not apparent in the reviewed sources.

Derivatization Strategies and Functional Group Manipulation of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the ketone. A variety of well-established organic reactions can be envisioned for the derivatization of this compound, although specific applications in the context of creating complex chemical architectures are not extensively documented.

The primary amine offers a handle for a range of transformations. N-acylation , the reaction with acyl chlorides or anhydrides, would yield the corresponding amides. This reaction could be used to introduce a wide variety of substituents. Similarly, reductive amination of the primary amine with aldehydes or ketones could lead to secondary or tertiary amines, expanding the molecular complexity.

The ketone functionality is also amenable to numerous transformations. Reduction of the ketone would yield the corresponding secondary alcohol, 4-aminobutan-2-ol (B1584018). This introduces a new stereocenter, and if performed enantioselectively, could provide a route to chiral building blocks. The ketone can also undergo reactions with organometallic reagents , such as Grignard or organolithium reagents, to form tertiary alcohols.

One of the most powerful methods for creating heterocyclic structures from γ-amino ketones is the Paal-Knorr pyrrole (B145914) synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with a primary amine to form a pyrrole. While 4-aminobutan-2-one is a γ-amino ketone, its direct application in Paal-Knorr type cyclizations to form specific, complex pyrrole derivatives is not extensively detailed in the context of advanced building blocks.

The following table summarizes some potential, though not explicitly documented in the literature for this specific substrate, derivatization strategies for this compound:

| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |

| Primary Amine | N-Acylation | Acyl chlorides, Anhydrides | Amides |

| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| Ketone | Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Secondary Alcohols |

| Ketone | Grignard Reaction | Organomagnesium halides | Tertiary Alcohols |

| Amine & Ketone | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Pyrroles |

It is important to reiterate that while these derivatization strategies are chemically feasible, their specific application to this compound for the purpose of creating versatile building blocks for complex chemical architectures, particularly chiral ligands and organocatalysts, is not a well-documented area of research based on the available information. Further investigation and dedicated synthetic studies would be required to fully explore the potential of this compound in these advanced applications.

Computational and Theoretical Investigations of 4 Aminobutan 2 One Hydrochloride

Molecular Modeling and Simulation Studies for Structure-Reactivity Correlations

Molecular modeling and simulation are essential tools for exploring the three-dimensional structure of 4-aminobutan-2-one (B1611400) hydrochloride and correlating it with its chemical reactivity. These methods allow for the visualization of the molecule and the analysis of its dynamic behavior, providing a basis for understanding how its structure influences its interactions with other molecules.

In its hydrochloride form, the amino group of 4-aminobutan-2-one is protonated, forming an ammonium (B1175870) cation. This protonation significantly impacts the molecule's electronic distribution and geometry. Molecular mechanics simulations can be employed to explore the conformational landscape of the molecule, identifying the most stable arrangements of its atoms. These simulations take into account the various forces between atoms, including bond stretching, angle bending, and torsional strains, to determine the lowest energy conformations.

The presence of the ketone and protonated amine groups introduces specific sites for potential intermolecular interactions. Structure-reactivity correlations can be established by analyzing the molecule's electrostatic potential surface. This surface highlights regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack. For 4-aminobutan-2-one hydrochloride, the carbonyl carbon is an electrophilic site, while the acidic protons on the ammonium group can participate in hydrogen bonding.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H10ClNO | PubChem nih.gov |

| Molecular Weight | 123.58 g/mol | PubChem nih.gov |

| XLogP3-AA | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the reaction pathways and energetics of chemical processes involving this compound. DFT allows for the accurate calculation of the electronic structure of molecules, providing deep insights into reaction mechanisms.

For instance, DFT can be used to model the deprotonation of the ammonium group, a key step in many reactions involving this compound. By calculating the energy of the molecule in its protonated and deprotonated states, the pKa can be estimated, offering a quantitative measure of its acidity. Furthermore, DFT can be used to explore the transition states of potential reactions, such as aldol-type additions or reactions at the amino group.

The energetics of various reaction pathways can be mapped out, identifying the most favorable routes for chemical transformations. This includes calculating the activation energies for each step of a proposed mechanism, which helps in predicting the feasibility and rate of a reaction under different conditions. For example, the reaction of 4-aminobutan-2-one with a base to form the free amine, followed by an intramolecular cyclization, could be modeled to determine the energetic barriers and the stability of the resulting products.

Conformational Analysis and Stereochemical Predictions for this compound Derivatives

Conformational analysis of this compound and its derivatives is crucial for understanding their biological activity and chemical selectivity. The flexibility of the butane (B89635) chain allows the molecule to adopt various conformations, and the relative energies of these conformers determine their population at a given temperature.

Computational methods can be used to predict the most stable conformations by systematically rotating the single bonds and calculating the energy of each resulting structure. For this compound, the orientation of the acetyl and aminomethyl groups relative to each other is of particular interest. Intramolecular hydrogen bonding between the ammonium group and the carbonyl oxygen can play a significant role in stabilizing certain conformations.

When considering derivatives of 4-aminobutan-2-one, stereochemistry becomes a critical aspect. For example, if a substituent is introduced at the 3-position, a new stereocenter is created, leading to the possibility of enantiomers and diastereomers. Computational models can predict the relative stabilities of these stereoisomers and help in designing stereoselective syntheses. By calculating the energies of the transition states leading to different stereochemical outcomes, it is possible to predict which isomer will be preferentially formed.

Theoretical Studies on Non-Covalent Interactions and Transition State Stabilization

Non-covalent interactions play a pivotal role in the chemistry of this compound, influencing its physical properties, crystal packing, and interactions with other molecules. nih.gov These interactions, although weaker than covalent bonds, are fundamental to molecular recognition and the stabilization of transition states in chemical reactions.

The protonated amino group in this compound is a strong hydrogen bond donor, capable of forming robust interactions with hydrogen bond acceptors, including the chloride counter-ion and solvent molecules. Theoretical studies can quantify the strength of these hydrogen bonds and analyze their geometric preferences.

In the context of chemical reactions, non-covalent interactions can significantly stabilize transition states, thereby lowering the activation energy and accelerating the reaction rate. For example, in a reaction involving the carbonyl group, the ammonium group of a neighboring molecule or even within the same molecule (in a specific conformation) could stabilize the developing negative charge on the oxygen atom in the transition state through hydrogen bonding. Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to visualize and characterize these stabilizing interactions in detail.

Advanced Analytical and Spectroscopic Characterization of 4 Aminobutan 2 One Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-aminobutan-2-one (B1611400) hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for 4-aminobutan-2-one hydrochloride is available in the PubChem database. nih.gov The spectrum displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 205-220 ppm. The carbons adjacent to the electron-withdrawing amine and carbonyl groups will also have characteristic chemical shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~30 |

| C2 (C=O) | ~208 |

| C3 (CH₂) | ~48 |

| C4 (CH₂) | ~39 |

Note: The predicted chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Mechanistic Monitoring: NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. magritek.com For instance, in the synthesis of 4-aminobutan-2-one derivatives, such as through a Mannich reaction, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. acs.org This allows for the determination of reaction kinetics, identification of intermediates, and optimization of reaction conditions. The integration of NMR signals provides quantitative data on the relative concentrations of reactants and products over time. jhu.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination: The molecular formula of this compound is C₄H₁₀ClNO, corresponding to a molecular weight of approximately 123.58 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The monoisotopic mass of the free base, 4-aminobutan-2-one (C₄H₉NO), is approximately 87.068 g/mol . nih.gov

Fragmentation Pattern Analysis: In the mass spectrometer, 4-aminobutan-2-one will undergo characteristic fragmentation. As a ketone, a primary fragmentation pathway is the alpha-cleavage on either side of the carbonyl group. As an amine, cleavage alpha to the nitrogen atom is also a favored process. The expected fragmentation of the free base would likely involve the loss of a methyl radical (•CH₃) to form an ion at m/z 72, or the loss of an aminoethyl radical (•CH₂CH₂NH₂) to form an acylium ion at m/z 43. The presence of the amino group would also lead to characteristic fragments. For instance, cleavage of the C-C bond alpha to the nitrogen could result in a fragment at m/z 30 (CH₂=NH₂⁺).

A table of predicted major fragments for 4-aminobutan-2-one is presented below:

| m/z | Proposed Fragment |

| 87 | [M]⁺ (Molecular ion of free base) |

| 72 | [M - CH₃]⁺ |

| 57 | [M - CH₂NH₂]⁺ |

| 43 | [CH₃CO]⁺ |

| 30 | [CH₂NH₂]⁺ |

Future Research Directions and Emerging Paradigms for 4 Aminobutan 2 One Hydrochloride

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future research into the synthesis of 4-aminobutan-2-one (B1611400) and its derivatives is expected to focus on the development of innovative catalytic systems. A primary goal is to achieve higher efficiency and stereoselectivity, particularly in the creation of chiral analogs. The exploration of bifunctional catalysts, which combine a metal center with an organic ligand, could enable one-pot reactions, streamlining the synthetic process.

Asymmetric catalysis will be a key area of investigation, with the aim of producing enantiomerically pure products. nih.gov This could involve the use of chiral ligands in transition-metal catalysis or the application of organocatalysts. nih.gov Biocatalysis, using enzymes to mediate reactions, also presents a promising avenue for the synthesis of 4-aminobutan-2-one derivatives with high stereospecificity and under mild reaction conditions.

| Catalyst Type | Potential Advantages | Research Focus |

| Bifunctional Catalysts | One-pot synthesis, improved reaction rates | Design of novel metal-ligand complexes |

| Asymmetric Catalysts | High enantioselectivity | Development of new chiral ligands and organocatalysts nih.gov |

| Biocatalysts | High stereospecificity, mild conditions | Screening and engineering of enzymes |

Integration of 4-Aminobutan-2-one Hydrochloride Chemistry into Flow Reactor Systems and Automated Synthesis

The integration of this compound chemistry into continuous flow reactor systems and automated synthesis platforms is a significant area for future development. researchgate.netsoci.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. researchgate.netmdpi.com These benefits can lead to higher yields, purer products, and more consistent quality. researchgate.net

Automated synthesis, when combined with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. researchgate.net By using automated systems, researchers can rapidly screen various reaction conditions and build extensive libraries of 4-aminobutan-2-one derivatives for a wide range of applications. researchgate.net The development of self-optimizing flow reactors, which use real-time analysis and feedback loops to find optimal reaction conditions, could further enhance the efficiency of this process. researchgate.net

Advancements in Sustainable and Atom-Economical Synthesis of this compound and its Derivatives

A growing emphasis on green chemistry is driving research into more sustainable and atom-economical methods for synthesizing this compound and its derivatives. kahedu.edu.in Atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a key focus. rsc.org Future research will likely explore novel reaction pathways that minimize waste and maximize the use of starting materials.

The use of renewable feedstocks and environmentally benign solvents will also be crucial in developing greener synthetic routes. Catalytic systems that are recyclable and operate under mild conditions will contribute to reducing the environmental impact of the synthesis process. kahedu.edu.in The development of one-pot, multi-component reactions, where multiple transformations occur in a single reaction vessel, can further enhance the sustainability of the synthesis by reducing the number of steps and the amount of waste generated. kahedu.edu.in

Expanding the Scope of this compound as a Building Block in New Chemical Spaces

This compound's utility as a chemical building block is expected to expand into new and diverse chemical spaces. nih.govresearchgate.net Its bifunctional nature, containing both a ketone and an amine group, makes it a versatile precursor for a wide range of heterocyclic compounds and other complex molecules. nih.gov Future research will likely focus on developing novel synthetic methodologies that leverage this reactivity to access previously unexplored molecular scaffolds.

Diversity-oriented synthesis, a strategy for creating large and structurally diverse collections of compounds, could be a powerful tool for exploring the chemical space accessible from this compound. nih.gov By systematically varying reaction partners and conditions, researchers can generate libraries of novel compounds for screening in drug discovery and materials science. The development of new protecting group strategies and the exploration of unconventional reaction pathways will be essential for unlocking the full potential of this versatile building block.

Synergistic Approaches Combining Synthetic Methodologies with Computational Design

The combination of synthetic chemistry with computational modeling and design is a powerful approach that is expected to drive significant advancements in the field of this compound research. Computational tools, such as density functional theory (DFT) and molecular docking, can be used to predict reaction outcomes, design novel catalysts, and identify promising new derivatives with desired properties.

By using computational methods to screen virtual libraries of compounds, researchers can prioritize synthetic targets and focus their efforts on the most promising candidates. This can significantly accelerate the discovery process and reduce the time and resources required to develop new molecules. The iterative cycle of computational design, chemical synthesis, and experimental testing will be a key paradigm for future research in this area.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Predicting reaction mechanisms and catalyst performance |

| Molecular Docking | Identifying potential biological targets for new derivatives |

| Virtual Screening | Prioritizing synthetic targets for drug discovery and materials science |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminobutan-2-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves acid-mediated amination or condensation reactions. For example, hydrochlorides of amines are often prepared by reacting the free base with HCl under controlled conditions. Optimization includes:

- Temperature control : Maintaining低温 (0–5°C) to minimize side reactions.

- Catalyst selection : Using anhydrous solvents (e.g., THF, DCM) to enhance reaction rates.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity.

Similar protocols for structurally related hydrochlorides highlight the importance of inert atmospheres to prevent oxidation .

Q. What analytical techniques are suitable for assessing the purity of this compound in research settings?

- Methodological Answer :

Q. How does the solubility profile of this compound influence solvent selection in experimental protocols?

- Methodological Answer : Solubility in polar solvents (e.g., water, DMSO) enables homogeneous reaction conditions, while limited solubility in non-polar solvents (e.g., hexane) aids in purification. For biological assays, aqueous buffers (pH 4–6) are preferred to maintain stability. Acetonitrile is often used in chromatographic analyses due to compatibility with UV detection .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the synthesis of this compound?

- Methodological Answer : Discrepancies may arise from unaccounted intermediates (e.g., Schiff bases) or competing reaction pathways. Strategies include:

- Mechanistic studies : Use in-situ IR spectroscopy to track intermediate formation.

- Computational modeling : Density Functional Theory (DFT) calculations identify energetically favorable pathways.

- Kinetic profiling : Monitor reaction progress under varying temperatures/pH to isolate rate-limiting steps.

Similar approaches for related hydrochlorides have resolved discrepancies in regioselectivity .

Q. How can researchers design in vitro and in vivo studies to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- In vitro assays :

- Cytotoxicity : MTT assay on HEK-293 cells, IC50 determination.

- Target engagement : Radioligand binding assays for receptor affinity.

- In vivo models :

- Dose-response : Administer 10–100 mg/kg in rodent models, with plasma concentration monitoring via LC-MS/MS.

- Pharmacokinetics : Assess half-life (t½) and bioavailability using compartmental modeling.

Experimental design should align with FDA guidelines for preclinical studies, as demonstrated in hydrogel-based drug delivery research .

Q. What are the critical considerations for ensuring the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH Q1A guidelines:

Q. How should researchers approach the optimization of reaction conditions for scaling up this compound synthesis without compromising yield?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions involve:

- Flow chemistry : Continuous reactors reduce thermal gradients.

- Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy adjusts reagent feed rates.

- Quality-by-Design (QbD) : Design of Experiments (DoE) identifies critical process parameters (CPPs) like pH and stirring speed.

Case studies for cathinone hydrochlorides demonstrate scalability with >90% yield retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.